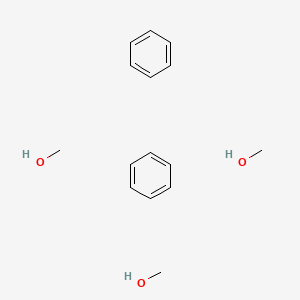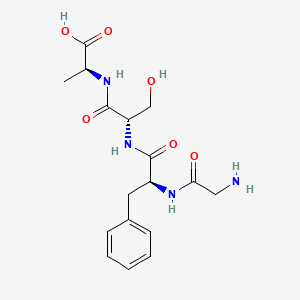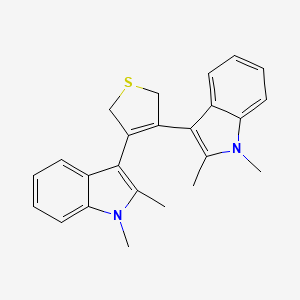
1H-Indole, 3,3'-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with two indole units connected by a thiophene ring, making it an interesting subject for scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] involves several steps:
Reaction Conditions: The thiophene ring is introduced through a cyclization reaction, where the indole units are linked via a sulfur-containing intermediate.
Industrial Production Methods: Industrial production may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles.
Applications De Recherche Scientifique
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors:
Comparaison Avec Des Composés Similaires
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole-3-carboxaldehyde, 1H-Indole-2-carboxylic acid, and 1H-Indole-3-acetic acid.
This comprehensive overview highlights the significance of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.
Propriétés
Numéro CAS |
214552-81-5 |
|---|---|
Formule moléculaire |
C24H24N2S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-[4-(1,2-dimethylindol-3-yl)-2,5-dihydrothiophen-3-yl]-1,2-dimethylindole |
InChI |
InChI=1S/C24H24N2S/c1-15-23(17-9-5-7-11-21(17)25(15)3)19-13-27-14-20(19)24-16(2)26(4)22-12-8-6-10-18(22)24/h5-12H,13-14H2,1-4H3 |
Clé InChI |
XYJBQWYNZDEWKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C3=C(CSC3)C4=C(N(C5=CC=CC=C54)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


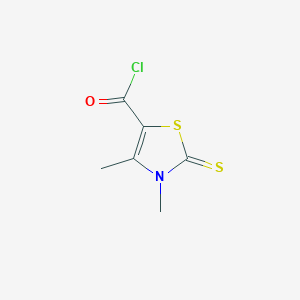

![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
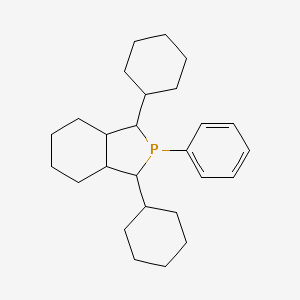
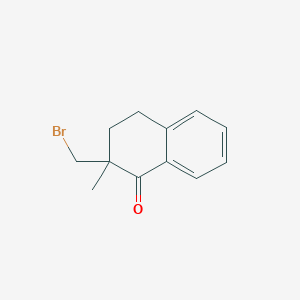
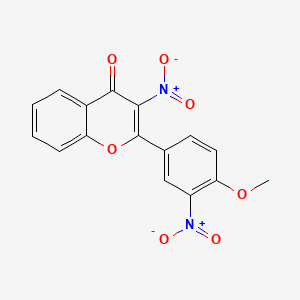
![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
